Solvolytic Mechanism: Propargyl vs. Phenyl Chloroformate - A Quantified Mechanistic Correlation
A direct head-to-head comparison of propargyl chloroformate (1) and phenyl chloroformate (2) in solvolysis studies reveals a highly correlated bimolecular (A_N + D_N) mechanism. The specific rates of solvolysis of propargyl chloroformate were analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation [1]. A plot of the rates of solvolysis of propargyl chloroformate against those previously reported for phenyl chloroformate resulted in a correlation coefficient (R) of 0.996, a slope of 0.86, and an F-test value of 2161 [1]. This unequivocal correlation attests that the stepwise association-dissociation (A_N + D_N) mechanism previously proposed for phenyl chloroformate is also operative in propargyl chloroformate [1].
| Evidence Dimension | Solvolysis mechanism correlation (R value) |
|---|---|
| Target Compound Data | Sensitivities: l = 1.37, m = 0.47 |
| Comparator Or Baseline | Phenyl chloroformate (R = 0.996, slope = 0.86, F-test = 2161) |
| Quantified Difference | Correlation coefficient R = 0.996 (nearly identical behavior) |
| Conditions | 22 solvents of widely varying nucleophilicity and ionizing power at 25.0°C |
Why This Matters
This high correlation (R=0.996) confirms that propargyl chloroformate behaves predictably like the well-characterized phenyl chloroformate in solvolysis, providing confidence in reaction design and scale-up.
- [1] Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. View Source
